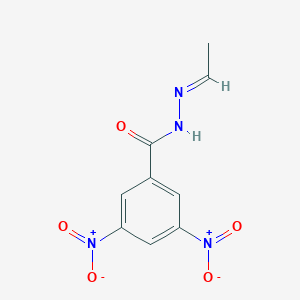

N'-ethylidene-3,5-dinitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethylidene-3,5-dinitrobenzohydrazide (EDNH) is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. EDNH is a derivative of hydrazine and is also known as Ellman's reagent. It is used to measure the concentration of thiol groups in proteins and other biomolecules.

Aplicaciones Científicas De Investigación

EDNH is mainly used to measure the concentration of thiol groups in proteins and other biomolecules. Thiol groups are important in many biological processes, and their concentration can be altered by various factors like oxidative stress, aging, and disease. EDNH reacts with thiol groups to form a stable yellow-colored compound that can be measured spectrophotometrically. This reaction is widely used in biochemistry, pharmacology, and toxicology to study the role of thiol groups in various biological processes.

Mecanismo De Acción

EDNH reacts with thiol groups to form a stable yellow-colored compound called 2-nitro-5-thiobenzoic acid (TNB). The reaction involves the nucleophilic attack of the thiol group on the carbonyl group of EDNH, followed by the elimination of ethylene and the formation of a thioester intermediate. The intermediate then undergoes a nucleophilic attack by another thiol group, resulting in the formation of TNB. The reaction is catalyzed by a base like triethylamine, which helps in the elimination of ethylene.

Biochemical and Physiological Effects:

EDNH has no known direct biochemical or physiological effects on living organisms. It is an inert compound that reacts specifically with thiol groups in proteins and other biomolecules. The reaction with thiol groups can alter the function and structure of the biomolecule, depending on the location and number of thiol groups involved. However, the reaction is reversible, and the original state of the biomolecule can be restored by reducing the TNB back to thiol groups.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EDNH has several advantages for lab experiments. It is a specific and sensitive reagent that can measure the concentration of thiol groups in a wide range of biomolecules. The reaction is fast and simple, and the results can be measured spectrophotometrically. The reagent is stable and can be stored for a long time without degradation. However, there are some limitations to the use of EDNH. The reaction is pH-dependent, and the optimal pH range is between 7 and 9. The reaction is also affected by other reducing agents like ascorbic acid and glutathione, which can interfere with the measurement of thiol groups.

Direcciones Futuras

EDNH has several potential future directions in scientific research. One possible direction is the development of new derivatives of EDNH that can react with other functional groups in biomolecules. Another direction is the use of EDNH in the study of oxidative stress and aging, which are associated with changes in thiol groups in proteins and other biomolecules. EDNH can also be used in the study of disease states like cancer, where thiol groups play an important role in cell signaling and metabolism. Finally, EDNH can be used in the development of new drugs and therapies that target thiol groups in specific biomolecules.

Métodos De Síntesis

EDNH is synthesized by the reaction of 3,5-dinitrobenzoyl chloride with ethyl hydrazine in the presence of a base like triethylamine. The reaction produces a yellow crystalline powder that is purified by recrystallization from a suitable solvent.

Propiedades

Fórmula molecular |

C9H8N4O5 |

|---|---|

Peso molecular |

252.18 g/mol |

Nombre IUPAC |

N-[(E)-ethylideneamino]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H8N4O5/c1-2-10-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h2-5H,1H3,(H,11,14)/b10-2+ |

Clave InChI |

JPYBBMYSLSEHAY-WTDSWWLTSA-N |

SMILES isomérico |

C/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES |

CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)

![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)